
N-(3-aminophenyl)-2-methylbenzamide
Overview
Description
N-(3-aminophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to the phenyl ring and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-methylbenzamide typically involves the reaction of 3-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(3-aminophenyl)-2-methylbenzamide has applications in chemistry, biology, and industry, serving as a building block in the synthesis of complex organic molecules. It can also be used in studies involving enzyme inhibition and protein interactions. The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Scientific Research Applications
- Chemistry this compound is a building block in synthesizing more complex organic molecules. The synthesis of this compound typically involves the reaction of 3-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
- Biology The compound can be used in studies involving enzyme inhibition and protein interactions. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzamide structure can interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
- Industry this compound can be used in the production of dyes, pigments, and other specialty chemicals. Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Reactions
This compound undergoes oxidation, reduction, and substitution chemical reactions.
- Oxidation The amine group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The nitro group in the precursor can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
- Substitution The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenyl ring are replaced by other substituents. Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Bis-amide research
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzamide structure can interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)-2-methylbenzamide: Similar structure but with the amine group in the para position.
N-(3-aminophenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(3-aminophenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(3-aminophenyl)-2-methylbenzamide is unique due to the specific positioning of the amine and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
N-(3-aminophenyl)-2-methylbenzamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its antibacterial properties, potential anticancer effects, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound has a molecular formula of C15H16N2O and a molecular weight of 226.27 g/mol. Its structure features a benzamide core with a 3-amino group on one phenyl ring and a methyl substitution on the adjacent benzene ring, contributing to its chemical reactivity and biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits limited antibacterial activity. In studies testing its efficacy against both gram-negative and gram-positive bacteria, the compound did not show significant antibacterial effects, suggesting that while it may have some biological relevance, it lacks strong antimicrobial properties .
Bacterial Strain | Activity Observed |
---|---|
Gram-negative | No significant activity |
Gram-positive | No significant activity |
Case Study: Structural Analogs
A study highlighted the anticancer potential of structurally similar compounds. For example, one derivative exhibited an IC50 value of 1.18 µM against multiple cancer cell lines, indicating potent inhibitory effects . This suggests that further exploration of this compound's analogs could yield valuable insights into its possible anticancer properties.
The exact mechanism of action for this compound remains unclear. However, it is hypothesized that compounds with similar structures may interact with cellular pathways involved in apoptosis and cell cycle regulation. Such interactions are crucial for developing effective anticancer agents.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities based on substitution patterns:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(2-amino-phenyl)-2-methylbenzamide | Similar amine and methyl groups | Exhibits antioxidant properties |
N-(4-amino-phenyl)-2-methylbenzamide | Different amino position | Potentially different biological activities |
N-(3-amino-phenyl)-3-methylbenzamide | Methyl substitution on same phenyl | May exhibit distinct pharmacological profiles |
This table highlights how slight variations in structure can lead to significant differences in biological activity.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBTYWBFOYSCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294135 | |
Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-97-0 | |
Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293737-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Aminophenyl)-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.